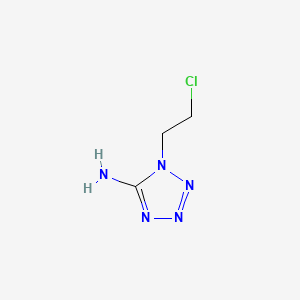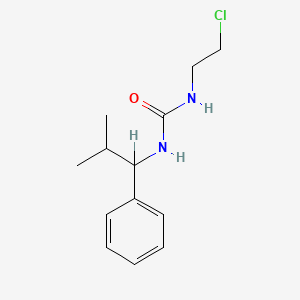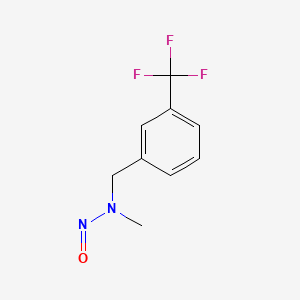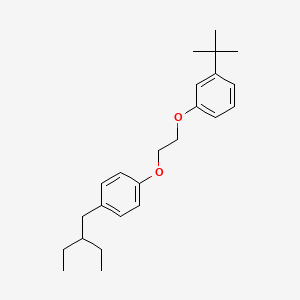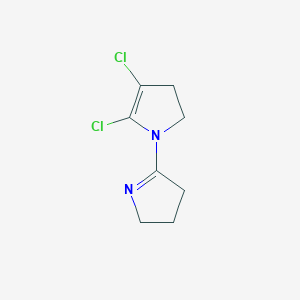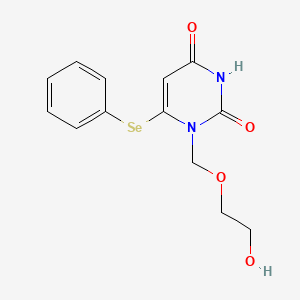
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)uracil is a synthetic compound that belongs to the class of uracil derivatives This compound is characterized by the presence of a hydroxyethoxy group and a phenylselenenyl group attached to the uracil ring
Vorbereitungsmethoden
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)uracil typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with uracil as the starting material.
Hydroxyethoxy Group Introduction: The hydroxyethoxy group is introduced through a reaction with ethylene glycol under acidic conditions.
Phenylselenenyl Group Introduction: The phenylselenenyl group is introduced via a reaction with phenylselenyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Analyse Chemischer Reaktionen
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)uracil undergoes various chemical reactions, including:
Oxidation: The phenylselenenyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can undergo reduction reactions to remove the phenylselenenyl group.
Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)uracil has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antiviral and anticancer properties.
Medicine: Research has explored its use as a therapeutic agent due to its ability to interfere with nucleic acid metabolism.
Industry: It may have applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)uracil involves its interaction with nucleic acids. The compound can be incorporated into DNA or RNA, disrupting their normal function and leading to cell death. This property makes it a potential candidate for antiviral and anticancer therapies. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid synthesis and repair.
Vergleich Mit ähnlichen Verbindungen
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)uracil can be compared with other uracil derivatives such as:
1-((2-Hydroxyethoxy)methyl)-5-(phenylsulfanyl)uracil: Similar in structure but contains a phenylsulfanyl group instead of a phenylselenenyl group.
1-((2-Hydroxyethoxy)methyl)-5-methyluracil: Contains a methyl group instead of a phenylselenenyl group.
1-((2-Hydroxyethoxy)methyl)-5-fluorouracil: Contains a fluorine atom instead of a phenylselenenyl group.
The uniqueness of this compound lies in its phenylselenenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
136632-02-5 |
|---|---|
Molekularformel |
C13H14N2O4Se |
Molekulargewicht |
341.23 g/mol |
IUPAC-Name |
1-(2-hydroxyethoxymethyl)-6-phenylselanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O4Se/c16-6-7-19-9-15-12(8-11(17)14-13(15)18)20-10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2,(H,14,17,18) |
InChI-Schlüssel |
MSHMPATWDDEABX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Se]C2=CC(=O)NC(=O)N2COCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12801396.png)


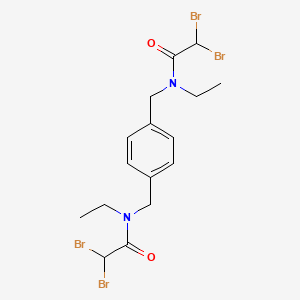
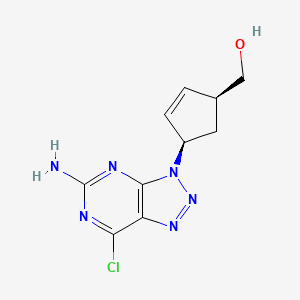
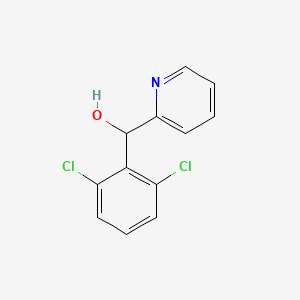
![2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid](/img/structure/B12801429.png)
